![molecular formula C8H13N3 B3228605 {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine CAS No. 1265894-97-0](/img/structure/B3228605.png)
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Vue d'ensemble
Description
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic target for various diseases. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in regulating cellular processes, including cell division, differentiation, and apoptosis. Inhibition of PP2A has been found to have therapeutic implications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine acts as a {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibitor by binding to the catalytic subunit of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, preventing its activity. This leads to the accumulation of phosphorylated proteins, which can have various downstream effects depending on the specific cellular processes involved.
Biochemical and physiological effects:
The biochemical and physiological effects of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine depend on the specific cellular processes involved. In cancer research, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition has been found to promote tumor growth, and therefore, inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine with {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine can inhibit tumor growth. In Alzheimer's disease and Parkinson's disease research, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition has been found to contribute to the accumulation of abnormal proteins in the brain, leading to neurodegeneration. Therefore, inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine with {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine can potentially prevent the accumulation of these abnormal proteins and slow down the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in lab experiments is its specificity for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition. This allows for more targeted inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, reducing the potential for off-target effects. However, a limitation of using {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in lab experiments is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Orientations Futures
There are several future directions for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine research. One direction is to investigate its potential as a therapeutic target in other diseases, such as autoimmune diseases and viral infections. Another direction is to investigate its potential as a combination therapy with other drugs, such as chemotherapy drugs in cancer treatment. Additionally, further research is needed to optimize the synthesis method of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine to improve its potency and reduce its potential toxicity.
Applications De Recherche Scientifique
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine has been extensively studied for its potential as a therapeutic target in various diseases. In cancer research, inhibition of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine has been found to promote tumor growth, and therefore, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibitors such as {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine have been investigated as a potential treatment option. In Alzheimer's disease and Parkinson's disease research, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibition has been found to contribute to the accumulation of abnormal proteins in the brain, leading to neurodegeneration. Therefore, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine inhibitors such as {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine have been investigated as a potential therapeutic target for these diseases.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGJBMOLTSESKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.